molecular formula C16H16N4O2 B7469788 N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide

N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide

Cat. No. B7469788
M. Wt: 296.32 g/mol
InChI Key: WELSWPSIMPNCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as 'compound A' and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide varies depending on its application. In medicine, this compound has been shown to inhibit the production of inflammatory cytokines and enzymes, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells. In agriculture, N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide acts as a selective herbicide by inhibiting the activity of an enzyme involved in the biosynthesis of amino acids.
Biochemical and Physiological Effects:
N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to reduce the production of inflammatory cytokines and enzymes, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells. In agriculture, N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide acts as a selective herbicide by inhibiting the activity of an enzyme involved in the biosynthesis of amino acids.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide. In medicine, further studies are needed to determine its safety and efficacy in the treatment of various diseases. In agriculture, further studies are needed to determine its potential use as a herbicide and its impact on the environment. In material science, further studies are needed to determine its potential use in the development of OLEDs and other applications.
In conclusion, N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in various applications.

Synthesis Methods

The synthesis of N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide has been achieved using various methods. One of the commonly used methods involves the reaction of 4-(4-bromophenyl)-5-methylisoxazole with 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid in the presence of a base such as potassium carbonate. The resulting compound is then subjected to further reactions to obtain the final product.

Scientific Research Applications

N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide has been shown to exhibit herbicidal properties and can be used as a selective herbicide. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-N-[4-(1,2-oxazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12-7-10-20(19-12)11-8-16(21)18-14-4-2-13(3-5-14)15-6-9-17-22-15/h2-7,9-10H,8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELSWPSIMPNCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49719697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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